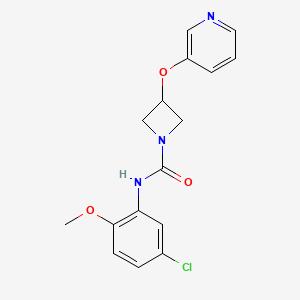
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic compound with a complex structure that shows promising biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an azetidine ring, a chloro-substituted methoxyphenyl group, and a pyridin-3-yloxy moiety. Its molecular formula is C16H16ClN3O3, with a molecular weight of 333.77 g/mol. The presence of these functional groups suggests diverse interactions within biological systems, contributing to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3O3 |
| Molecular Weight | 333.77 g/mol |
| CAS Number | 1904047-58-0 |
Preliminary studies indicate that this compound may exert its biological effects through interactions with specific enzymes or receptors involved in disease pathways. The azetidine and pyridine moieties are particularly significant as they may facilitate binding to target proteins, enhancing the compound's efficacy.
Interaction Studies
Molecular docking simulations have been employed to predict how this compound interacts with various biological targets. For instance, studies on structurally similar compounds have demonstrated that specific interactions with receptor sites can lead to enhanced pharmacological effects, including anti-cancer and anti-inflammatory activities.
Anticancer Properties
Research has shown that compounds with similar structural characteristics exhibit significant activity against various cancer cell lines. In vitro studies suggest that this compound may inhibit cell proliferation in certain cancer types, potentially making it a candidate for further development as an anti-cancer agent.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been noted. Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound could play a role in treating inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds reveals how variations in substituents can influence biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(5-cyanopyridin-2-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide | Contains cyanide instead of chlorine | Potential anti-cancer activity |
| 2-(3-bromopyridin-2-yl)azetidine | Lacks methoxy group | Antimicrobial properties |
| 3-(5-bromopyridin-2-yloxy)azetidine | Contains bromine instead of chlorine | Neuroprotective effects |
This table illustrates that while these compounds share some structural elements, differences in substituents can significantly affect their biological activities and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds similar to this compound:
- Antitumor Activity : A study on pyrazole derivatives reported that certain analogs showed significant inhibition against BRAF(V600E), a common mutation in melanoma .
- Neuroprotective Effects : Research indicated that compounds with similar structures exhibited neuroprotective properties, suggesting potential applications in treating neurodegenerative disorders .
- Synergistic Effects : Some derivatives have shown enhanced cytotoxicity when used in combination with established chemotherapeutic agents like doxorubicin, indicating possible synergistic effects that could improve treatment outcomes in cancer therapy .
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-15-5-4-11(17)7-14(15)19-16(21)20-9-13(10-20)23-12-3-2-6-18-8-12/h2-8,13H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFBACYJVMBEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














